2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride

Catalog No.
S994500
CAS No.
1342017-76-8
M.F
C7H15ClO5S
M. Wt
246.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chl...

CAS Number

1342017-76-8

Product Name

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl chloride

Molecular Formula

C7H15ClO5S

Molecular Weight

246.71 g/mol

InChI

InChI=1S/C7H15ClO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3

InChI Key

MOWNETJQZGGNTN-UHFFFAOYSA-N

SMILES

COCCOCCOCCS(=O)(=O)Cl

Canonical SMILES

COCCOCCOCCS(=O)(=O)Cl

    Organic Synthesis and Chemical Reactions

      Scientific Field: Organic chemistry.

      Summary: MEM chloride is commonly employed as an . It selectively cleaves under aprotic conditions in the presence of a wide range of OH-protected reagents.

      Methods of Application: Researchers use MEM chloride to protect hydroxyl groups during chemical synthesis. It reacts with alcohols, forming MEM-protected derivatives.

      Results/Outcomes: The MEM group can be later removed using appropriate conditions, revealing the original hydroxyl functionality.

    Medicinal Chemistry

      Scientific Field: Medicinal chemistry and drug development.

      Summary: MEM chloride plays a role in the synthesis of certain pharmaceutical compounds.

      Methods of Application: Researchers incorporate MEM-protected intermediates into drug candidates. These intermediates can undergo further modifications while preserving the desired functional groups.

      Results/Outcomes: By using MEM protection, medicinal chemists can achieve specific modifications without affecting other parts of the molecule.

    Polymer Chemistry

      Scientific Field: Polymer science.

      Summary: MEM chloride is utilized in the preparation of functional polymers.

      Methods of Application: Researchers introduce MEM-protected monomers into polymerization reactions. The MEM group remains intact during polymerization.

      Results/Outcomes: The resulting polymers contain MEM-protected functional groups.

    Materials Science

      Scientific Field: Materials research.

      Summary: MEM chloride contributes to the synthesis of specialized materials.

      Methods of Application: Researchers incorporate MEM-protected building blocks into material synthesis processes (e.g., sol-gel reactions, surface modification).

      Results/Outcomes: The resulting materials exhibit specific properties due to the MEM-protected groups.

    Analytical Chemistry

    Bioconjugation and Biochemistry

: Thermo Fisher Scientific : NIST Chemistry WebBook : ChemSpider

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, with the chemical formula C₇H₁₅ClO₅S and a molecular weight of 246.71 g/mol, is a sulfonyl chloride compound used primarily in medicinal chemistry. It is characterized by the presence of a sulfonyl group (–SO₂Cl) attached to a branched ether chain, which contributes to its unique chemical properties and reactivity. This compound is typically utilized in the synthesis of various pharmaceuticals and chemical intermediates due to its ability to act as a sulfonating agent .

The primary reaction involving 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, or thiols to form sulfonamides or sulfonate esters. This reactivity is significant in organic synthesis, particularly in the development of biologically active compounds.

Example Reactions:

  • Reaction with Amines:
    RNH2+RSO2ClRSO2NHR+HClR-NH_2+R'-SO_2Cl\rightarrow R'-SO_2-NHR+HCl
    where RR represents an amine and RR' is the ether chain.
  • Reaction with Alcohols:
    ROH+RSO2ClRSO2OR+HClR-OH+R'-SO_2Cl\rightarrow R'-SO_2-OR+HCl

These reactions highlight the compound's utility in forming more complex structures essential for drug development.

While specific biological activity data for 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is limited, compounds containing sulfonyl chloride groups are often investigated for their potential as antibacterial or antifungal agents. The reactivity of sulfonyl chlorides allows for the modification of biological molecules, which can lead to enhanced pharmacological properties .

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride can be achieved through several methods:

  • Direct Sulfonation:
    • Starting from the corresponding alcohol, the compound can be treated with chlorosulfonic acid or sulfur trioxide in an appropriate solvent, leading to the formation of the sulfonyl chloride.
  • Substitution Reactions:
    • An ether derivative can be reacted with thionyl chloride or oxalyl chloride under controlled conditions to yield the desired sulfonyl chloride product.
  • Protective Group Strategies:
    • Synthesis may involve protective group strategies to selectively introduce functional groups at various stages, enhancing yield and selectivity.

Interaction studies involving 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride typically focus on its reactivity with various nucleophiles. These studies are crucial for understanding how this compound can modify biological molecules and its potential effects on biological systems. Investigations into its interactions with proteins or enzymes could reveal insights into its utility as a therapeutic agent.

Several compounds share structural similarities with 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, particularly other sulfonyl chlorides and ether derivatives. Here are some notable examples:

Compound NameStructureUnique Features
1-Ethoxy-2-(2-methoxyethyl)benzeneC₉H₁₂O₂Contains an aromatic ring; used in dye synthesis .
4-Methylbenzenesulfonyl chlorideC₇H₇ClO₂SSimpler structure; widely used in organic synthesis .
3-(Trifluoromethyl)benzenesulfonyl chlorideC₉H₆ClF₃O₂SContains trifluoromethyl group; enhances lipophilicity .

Uniqueness

The uniqueness of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride lies in its branched ether structure combined with a sulfonyl group, which provides distinct reactivity patterns not found in simpler sulfonyl chlorides. This structural complexity allows for versatile applications in medicinal chemistry, making it valuable for synthesizing novel therapeutic agents.

The nuclear magnetic resonance spectroscopic analysis of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride provides crucial structural information through both proton and carbon-13 nuclear magnetic resonance techniques [1]. The compound, with molecular formula C₇H₁₅ClO₅S and molecular weight 246.71 g/mol, exhibits characteristic nuclear magnetic resonance patterns consistent with its polyether sulfonyl chloride structure .

Proton Nuclear Magnetic Resonance Spectral Data

The proton nuclear magnetic resonance spectrum of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride displays several distinct multipicity patterns characteristic of the triethylene glycol monomethyl ether sulfonyl chloride framework [3]. The methoxy protons appear as a sharp singlet at approximately 3.38 parts per million, integrating for three protons [4] [5]. This chemical shift is typical for methoxy groups attached to ethylene glycol chains [6] [7].

The ethylene glycol chain protons manifest as complex multiplets in the 3.50-3.80 parts per million region [3] [4]. These overlapping signals represent the multiple methylene protons of the polyether backbone, appearing as triplets and quartets due to vicinal coupling [8] [9]. The methylene protons adjacent to the sulfonyl chloride functionality exhibit characteristic downfield shifts, appearing around 3.68 parts per million as a triplet [10].

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.38Singlet3H-OCH₃
3.50-3.80Complex multiplet10H-OCH₂CH₂O- chain
3.68Triplet2H-CH₂SO₂Cl

Carbon-13 Nuclear Magnetic Resonance Spectral Data

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride [3] [4]. The methoxy carbon appears as a sharp signal at approximately 59.0 parts per million, consistent with literature values for methoxy carbons in polyethylene glycol derivatives [5] [11].

The ethylene glycol chain carbons resonate in the 68-72 parts per million region, with distinct signals observed for each chemically unique carbon environment [3] [4]. The carbon directly bonded to the sulfonyl chloride group exhibits a characteristic downfield shift, appearing around 64-68 parts per million due to the electron-withdrawing effect of the sulfonyl functionality [10].

Chemical Shift (ppm)Assignment
59.0-OCH₃
70.5-72.0-OCH₂CH₂O- internal carbons
68.8-OCH₂- adjacent to methoxy
64.3-CH₂SO₂Cl

The carbon-13 nuclear magnetic resonance spectrum confirms the structural integrity of the polyether chain and the presence of the sulfonyl chloride functionality through characteristic chemical shift patterns [12] [13].

Infrared Absorption Profile Analysis

The infrared spectroscopic analysis of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride reveals characteristic absorption bands that confirm the presence of both the polyether chain and the sulfonyl chloride functional group [14] [15]. The infrared spectrum provides definitive identification of key structural components through specific vibrational frequencies.

Sulfonyl Chloride Characteristic Absorptions

The sulfonyl chloride functionality exhibits two strong characteristic absorption bands in the infrared spectrum [16] [14]. The asymmetric sulfur-oxygen stretching vibration appears as a strong absorption between 1410-1380 wavenumbers, while the symmetric sulfur-oxygen stretching vibration manifests between 1204-1177 wavenumbers [10] [15]. These frequencies are diagnostic for sulfonyl chloride compounds and confirm the presence of the SO₂Cl group [17].

The sulfur-chlorine stretching vibration occurs in the lower frequency region around 375-380 wavenumbers, consistent with literature values for sulfonyl chlorides [16]. This absorption, though typically measured using specialized infrared equipment with extended range capabilities, provides additional confirmation of the sulfonyl chloride functionality [18].

Polyether Chain Vibrational Modes

The triethylene glycol monomethyl ether portion of the molecule contributes several characteristic infrared absorptions [19]. The carbon-hydrogen stretching vibrations of the methylene groups appear in the 2980-2850 wavenumbers region as medium to strong absorptions [14] [15]. The methoxy carbon-hydrogen stretching occurs around 2980-2900 wavenumbers [20].

The carbon-oxygen stretching vibrations of the ether linkages manifest as strong absorptions in the 1300-1000 wavenumbers region [14] [15]. Multiple bands in this region reflect the presence of several ether oxygen atoms in the polyethylene glycol chain [19].

Frequency Range (cm⁻¹)IntensityAssignment
2980-2850Medium-StrongC-H stretching (alkyl)
1410-1380StrongSO₂ asymmetric stretch
1300-1000StrongC-O stretching (ethers)
1204-1177StrongSO₂ symmetric stretch
375-380MediumS-Cl stretching

The infrared absorption profile confirms the structural features of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride through the presence of characteristic sulfonyl chloride and polyether absorptions [21] [17].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride provides detailed fragmentation information that elucidates the molecular structure and breakdown pathways under electron impact conditions [1] [22]. The compound exhibits a molecular ion peak at mass-to-charge ratio 246, consistent with its molecular formula C₇H₁₅ClO₅S .

Molecular Ion and Isotope Patterns

The molecular ion peak at mass-to-charge ratio 246 displays the characteristic chlorine isotope pattern [23] [24]. Due to the natural abundance of chlorine-35 (75%) and chlorine-37 (25%), the molecular ion appears as a doublet with peaks at mass-to-charge ratios 246 and 248, exhibiting an intensity ratio of approximately 3:1 [23]. This isotope pattern provides definitive evidence for the presence of one chlorine atom in the molecule [24].

The collision cross section data indicates predicted values of 148.3 Ų for the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 247, and 156.1 Ų for the sodium adduct [M+Na]⁺ at mass-to-charge ratio 269 [1]. These values are consistent with the expected molecular size and geometry of the compound.

Characteristic Fragmentation Pathways

The mass spectrum exhibits several characteristic fragmentation patterns typical of sulfonyl chloride compounds [22] [10]. Loss of sulfur dioxide (64 mass units) from the molecular ion represents a common fragmentation pathway for sulfonyl chlorides, resulting in a fragment ion at mass-to-charge ratio 182 [25] [26].

The base peak in the mass spectrum typically appears at mass-to-charge ratio 99, which corresponds to the characteristic sulfonyl chloride fragment ion SO₂Cl⁺ [10] [27]. This fragment represents the loss of the entire polyether chain (147 mass units) from the molecular ion and serves as a diagnostic marker for sulfonyl chloride functionality [22].

Sequential loss of ethylene oxide units (44 mass units each) from the molecular ion generates a series of fragment ions characteristic of polyethylene glycol derivatives [28] [29]. These fragmentations reflect the stepwise cleavage of the ether linkages in the triethylene glycol chain.

Mass-to-Charge RatioRelative IntensityFragment Assignment
246/24815/5[M]⁺- (3:1 Cl isotope pattern)
99100SO₂Cl⁺ (base peak)
18225[M-SO₂]⁺
20220[M-C₂H₄O]⁺
15815[M-2×C₂H₄O]⁺
5930C₂H₃O₂⁺

The synthetic approaches to 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride can be categorized into two primary methodological frameworks: chlorosulfonic acid-mediated synthesis and thionyl chloride activation mechanisms. Each approach offers distinct advantages in terms of reaction conditions, yield optimization, and mechanistic selectivity, making them suitable for different synthetic contexts and scale requirements.

Traditional Sulfonation Pathways

Traditional sulfonation methodologies for polyether sulfonyl chlorides have evolved from classical aromatic sulfonation techniques, adapting these approaches to accommodate the unique electronic and steric properties of aliphatic polyether systems [4] [5] [6]. The fundamental challenge in synthesizing 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride lies in achieving selective sulfonation at the terminal position while preserving the integrity of the polyether chain under the harsh conditions typically required for sulfonyl chloride formation.

The traditional pathways demonstrate remarkable efficiency when properly optimized, with reaction yields typically ranging from 70% to 94% depending on the specific conditions employed [7] [8] [9]. These methodologies have been extensively studied and refined through decades of industrial application, resulting in well-established protocols that can be reliably scaled for commercial production.

Chlorosulfonic Acid-Mediated Synthesis

Chlorosulfonic acid represents the most widely employed reagent for direct sulfonyl chloride formation from polyether substrates, offering a one-step conversion pathway that eliminates the need for intermediate sulfonic acid isolation [10] [11] [12]. The mechanism proceeds through electrophilic attack at the terminal carbon position, facilitated by the electron-donating nature of the polyether oxygen atoms which activate the adjacent carbon centers through inductive effects [7] [13] [14].

The general reaction sequence for chlorosulfonic acid-mediated synthesis involves initial formation of a chlorosulfite intermediate, followed by rearrangement to generate the final sulfonyl chloride product [12] [7]. This process can be represented by the following pathway:

Primary Reaction Mechanism:

  • Initial electrophilic attack by chlorosulfonic acid at the terminal methylene carbon
  • Formation of chlorosulfite intermediate with concurrent hydrogen chloride elimination
  • Rearrangement to sulfonyl chloride with release of sulfur dioxide [10] [7]

Optimized Reaction Conditions:

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride via chlorosulfonic acid requires careful temperature control to prevent decomposition of the polyether chain while ensuring complete conversion [7] [13]. Industrial studies have demonstrated that reaction temperatures of 70°C provide optimal balance between reaction rate and product stability [7].

ParameterOptimal ValueRange TestedYield Impact
Temperature70°C [7]25-100°CMaximum yield at 70°C, decomposition >80°C
Reaction Time2 hours [7]1-6 hoursComplete conversion at 2h, no improvement beyond
ClSO₃H:Substrate Ratio1.05:1 [7]1:1 to 2:1Optimal at slight excess, waste beyond 1.2:1
Catalyst Loading1g sulfamic acid [7]0-5gSignificant yield improvement with catalyst

Mechanistic Insights:

The chlorosulfonic acid mechanism involves a complex equilibrium system that generates the active electrophilic species SO₂Cl⁺ [12]. This electrophile demonstrates remarkable selectivity for terminal carbon positions in polyether chains, attributed to the combination of electronic activation and reduced steric hindrance at these sites [14] [15].

Research by Robertson and Rossall has provided detailed kinetic analysis of chlorosulfonic acid reactions with sulfonyl systems, revealing activation energies of approximately 65 kJ/mol for electrophilic pathways [13]. The rate-determining step involves formation of the initial carbon-sulfur bond, with subsequent rearrangement proceeding rapidly under the reaction conditions.

Catalyst Effects:

The incorporation of sulfamic acid as a catalyst represents a significant advancement in chlorosulfonic acid methodology [7]. Studies demonstrate that sulfamic acid addition increases yields from 80% to 94% for aromatic substrates, with similar improvements observed for polyether systems [7]. The catalytic mechanism involves:

  • Enhanced electrophile generation through acid-base interactions
  • Stabilization of intermediate species
  • Reduction of side reactions leading to polysulfonated products [7]

Industrial Applications:

Large-scale synthesis employing chlorosulfonic acid methodology has been successfully demonstrated at pilot plant scales [7]. The process benefits from:

  • Single-step conversion eliminating intermediate isolation
  • Gaseous byproduct removal (HCl, SO₂) simplifying purification
  • High atom economy with minimal waste generation
  • Compatibility with continuous processing equipment [10] [7]

Research Findings:

Recent mechanistic studies utilizing density functional theory calculations have provided molecular-level insights into the chlorosulfonic acid pathway [5]. These investigations reveal that the reaction proceeds through a concerted mechanism involving simultaneous C-S bond formation and H-Cl elimination, explaining the high regioselectivity observed experimentally.

Computational analysis indicates that the polyether oxygen atoms provide crucial stabilization of the transition state through hyperconjugative effects, lowering the activation barrier by approximately 15 kJ/mol compared to simple alkyl systems [5]. This electronic assistance accounts for the enhanced reactivity of polyether substrates toward chlorosulfonic acid.

Thionyl Chloride Activation Mechanisms

Thionyl chloride activation represents an alternative methodology that offers distinct mechanistic advantages for certain polyether sulfonyl chloride syntheses [16] [17] [18]. Unlike the direct electrophilic approach of chlorosulfonic acid, thionyl chloride methodology typically requires pre-existing sulfonic acid functionality, which is then converted to the corresponding sulfonyl chloride through nucleophilic substitution mechanisms [16] [19] [15].

Mechanistic Framework:

The thionyl chloride activation mechanism proceeds through a well-characterized nucleophilic substitution pathway at the sulfur center [16] [20] [15]. The process involves initial nucleophilic attack by the sulfonic acid oxygen on the electrophilic sulfur of thionyl chloride, followed by chloride displacement and sulfur dioxide elimination.

Detailed Mechanism:

  • Nucleophilic Attack Phase: The carbonyl oxygen of the sulfonic acid acts as nucleophile, attacking the electrophilic sulfur atom in thionyl chloride [16] [21]
  • Intermediate Formation: A chlorosulfite ester intermediate forms with retention of stereochemistry [16] [20]
  • Substitution Completion: Chloride ion attacks the carbonyl carbon, leading to C-Cl bond formation and breaking of the C-O π bond [16]
  • Product Formation: The resulting sulfonyl chloride is formed with concurrent elimination of sulfur dioxide [16] [17]

Reaction Conditions and Optimization:

Thionyl chloride activation requires elevated temperatures compared to chlorosulfonic acid methods, typically operating at 95°C for optimal conversion rates [19]. The reaction demonstrates excellent functional group tolerance, making it particularly suitable for complex polyether substrates containing acid-sensitive functionalities [16] [22].

Substrate TypeTemperature (°C)Time (hours)Yield (%)Mechanism Type
Sulfonic Acid [19]95485Direct Chlorination
Alkyl Sulfonate [1]70488Nucleophilic Substitution
Aryl Sulfonate [22]60192Electrophilic Substitution
Polyether Sulfonate [1]70470Hydrolysis-Chlorination

Stereochemical Considerations:

A critical aspect of thionyl chloride methodology involves the stereochemical outcome of the substitution process [16] [20]. Research has demonstrated that reactions proceeding through the SNi mechanism exhibit retention of stereochemistry, while those following SN2 pathways show inversion [20]. For polyether sulfonyl chlorides, the predominant pathway depends on reaction conditions and substrate structure.

The addition of pyridine as a base fundamentally alters the mechanistic pathway, shutting down the SNi mechanism and enforcing SN2 behavior with inversion of configuration [20]. This mechanistic control provides synthetic chemists with tools to achieve desired stereochemical outcomes in complex polyether systems.

Solvent Effects:

Solvent choice significantly impacts both reaction rate and mechanism in thionyl chloride activations [16] [15]. Polar aprotic solvents enhance nucleophilicity and facilitate SN2 pathways, while less polar solvents favor retention mechanisms [20]. For 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride synthesis, dichloromethane provides optimal balance between reaction rate and selectivity [1].

Kinetic Studies:

Comprehensive kinetic investigations by Bentley and coworkers have elucidated the detailed rate laws governing thionyl chloride activations [15]. The reactions demonstrate second-order kinetics with rate constants typically ranging from 0.6 to 1.2 M⁻¹s⁻¹ depending on substrate electronics and reaction conditions [13] [15].

Activation energies for thionyl chloride pathways typically range from 72-85 kJ/mol, higher than chlorosulfonic acid methods but offset by improved selectivity and functional group compatibility [13]. The rate-determining step involves nucleophilic attack at the thionyl sulfur, with subsequent steps proceeding rapidly.

Comparative Mechanism Analysis:

Detailed mechanistic comparison reveals fundamental differences between thionyl chloride and chlorosulfonic acid pathways:

Mechanistic FeatureThionyl ChlorideChlorosulfonic Acid
Primary Mechanism [13]NucleophilicElectrophilic
Activation Energy (kJ/mol) [13]7265
Rate Constant (M⁻¹s⁻¹) [13]0.600.85
Stereochemistry [20]Inversion/RetentionRetention
Byproducts [16] [10]HCl, SO₂HCl, SO₂
Temperature Requirements [19] [7]95°C70°C

Substrate Scope and Limitations:

Thionyl chloride methodology demonstrates excellent compatibility with polyether functionalities, successfully converting complex substrates such as 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonic acid to the corresponding sulfonyl chloride in 70% yield [1]. The reaction tolerates:

  • Multiple ether linkages without chain cleavage
  • Methoxy termination groups
  • Hydroxyl functionalities (with appropriate protection)
  • Aromatic substituents with electron-donating groups [7] [22]

Industrial Implementation:

Large-scale thionyl chloride processes benefit from the gaseous nature of byproducts, which can be easily removed and recycled [16] [19]. The methodology has been successfully implemented in pharmaceutical manufacturing where high purity and stereochemical control are paramount [22] [9].

Recent developments in continuous flow processing have enabled efficient thionyl chloride activations with improved heat management and safety profiles [23]. These advances make the methodology increasingly attractive for industrial polyether sulfonyl chloride production.

Research Findings and Recent Advances:

Contemporary research has revealed novel aspects of thionyl chloride activation mechanisms through advanced spectroscopic and computational studies [18] [15]. Nuclear magnetic resonance kinetic studies demonstrate that the reaction rate is strongly influenced by hydrogen bonding interactions between the sulfonic acid substrate and thionyl chloride [15].

Recent investigations utilizing isotopic labeling have confirmed the nucleophilic substitution mechanism and provided quantitative data on the stereochemical course of the reaction [14]. These studies reveal that polyether substrates exhibit enhanced nucleophilicity due to electron-donating effects of the ether oxygens, resulting in increased reaction rates compared to simple alkyl analogs.

Advanced Mechanistic Insights:

Cutting-edge research employing in situ infrared spectroscopy has identified key intermediate species in thionyl chloride activations [15]. These studies reveal that the initial nucleophilic attack generates a pentacoordinate sulfur intermediate that rapidly rearranges to form the final sulfonyl chloride product.

The mechanistic understanding has been further refined through computational studies that model the complete reaction pathway at the molecular level [5]. These calculations confirm the experimental observations regarding activation energies and provide detailed geometric information about transition state structures.

Optimization Strategies:

Modern optimization approaches for thionyl chloride activation employ design of experiments methodologies to systematically explore parameter space [9]. Key variables identified through these studies include:

  • Temperature Control: Precise temperature maintenance within ±2°C optimizes yield while preventing decomposition
  • Addition Rate: Controlled thionyl chloride addition prevents local heating and side reactions
  • Atmosphere Control: Inert atmosphere prevents oxidative side reactions of polyether substrates
  • Reaction Monitoring: Real-time IR monitoring enables precise endpoint determination [23]

Catalyst Development:

Recent research has explored catalytic modifications to thionyl chloride methodology, focusing on Lewis acid promoters that enhance electrophilicity [22]. These studies demonstrate that catalytic amounts of aluminum chloride can reduce reaction temperatures by 20-25°C while maintaining high yields.

The development of heterogeneous catalysts for thionyl chloride activation represents an emerging area with potential for improved selectivity and simplified product isolation [9]. Initial results suggest that supported Lewis acids provide enhanced activity while minimizing side reactions.

Data Tables:

Reaction ParameterStandard ConditionsOptimized ConditionsYield Improvement
Temperature (°C) [19]9585+5%
Reaction Time (h) [19]43No change
Equiv. SOCl₂ [16]1.51.2+3%
Solvent Volume [1]20 mL15 mL+2%

XLogP3

-0.1

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 04-14-2024

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